molecular formula C19H15N5O3S2 B6546090 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891101-67-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B6546090
CAS No.: 891101-67-0
M. Wt: 425.5 g/mol
InChI Key: CDQWJVMQZCQVMY-UHFFFAOYSA-N
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Description

The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide features a complex heterocyclic architecture. Its structure includes:

  • A benzodioxole moiety linked via a methyl group to an acetamide backbone.
  • A triazolo[4,3-b]pyridazine core substituted at position 6 with a thiophene ring.
  • A sulfanyl (-S-) bridge connecting the acetamide to the triazolopyridazine system.

Structural elucidation via NMR (e.g., $^{1}\text{H}$- and $^{13}\text{C}$-NMR) reveals distinct chemical shifts for the benzodioxole methylene group (~δ 4.5–5.0 ppm) and thiophene protons (~δ 7.0–7.5 ppm), consistent with related compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S2/c25-18(20-9-12-3-5-14-15(8-12)27-11-26-14)10-29-19-22-21-17-6-4-13(23-24(17)19)16-2-1-7-28-16/h1-8H,9-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQWJVMQZCQVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features distinct structural elements:

  • Benzodioxole moiety : Known for its bioactivity and often linked to various pharmacological effects.
  • Triazolo-pyridazine ring : Associated with diverse biological activities including antimicrobial and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may:

  • Inhibit enzyme activity : By binding to active sites on enzymes, altering their function.
  • Modulate receptor signaling : Interacting with cellular receptors can trigger significant signaling pathways affecting cell function.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Mycobacterium : Compounds in related studies showed over 90% inhibition of Mycobacterium growth .

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Antitumor Activity

Certain derivatives have shown promise as antitumor agents by targeting specific cancer cell lines. For example:

  • Inhibition of BRAF(V600E) : Some pyrazole derivatives were noted for their potent inhibitory activity against this oncogene .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Variations : Changes in substituents on the benzodioxole or triazolo-pyridazine moieties can significantly affect potency and selectivity against various biological targets.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Screening : A series of pyrazole derivatives were synthesized and tested against various pathogens, demonstrating significant antimicrobial efficacy .
  • Antitumor Evaluation : Compounds with similar structural frameworks were evaluated for their anticancer properties against multiple tumor cell lines, highlighting their potential as new therapeutic agents .

Data Summary Table

Biological ActivityObservationsReferences
Antimicrobial>90% inhibition of Mycobacterium growth
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntitumorPotent inhibitors of BRAF(V600E)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their distinguishing features are summarized below:

Compound Name/ID Core Structure Substituents/Modifications Reported Bioactivity References
Target Compound Triazolo[4,3-b]pyridazine 6-Thiophene, benzodioxole-methyl acetamide Under investigation
N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides 1,2,4-Triazole Thiophenemethyl, variable hydrazide groups Antimicrobial, antioxidant
894067-38-0 (N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Triazolo[4,3-b]pyridazine 3-Methyl, phenylacetamide Anticancer (predicted)
891117-12-7 (2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Triazolo[4,3-b]pyridazine 4-Ethoxyphenyl, methyl Kinase inhibition (hypothetical)
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide Pyrimidoindole Benzothiazole, nitroaryl Anti-inflammatory

Key Observations:

  • Triazolopyridazine Derivatives (e.g., 894067-38-0, 891117-12-7): These share the triazolopyridazine core with the target compound but lack the benzodioxole and thiophene groups. The phenylacetamide substituents in these analogues may reduce blood-brain barrier penetration compared to the benzodioxole-methyl group in the target compound .
  • Thiophene-Containing Analogues (e.g., Safonov 2020): The presence of thiophene enhances π-π stacking interactions with biological targets, as seen in antimicrobial activity . The target compound’s 6-thiophene substitution may similarly improve target binding.
  • Sulfanyl Linkage: The -S- bridge in the target compound and its analogues (e.g., ) is critical for redox modulation and enzyme inhibition, as seen in anti-inflammatory derivatives .

Bioactivity Profiling and Correlations

  • Antioxidant Activity: Compounds with benzodioxole or caffeoyl groups (e.g., verminoside in ) exhibit radical-scavenging properties.
  • Anti-Inflammatory Effects: Sulfanyl-acetamide derivatives (e.g., ) show anti-exudative activity comparable to diclofenac. The target compound’s triazolopyridazine-thiophene system may enhance cyclooxygenase (COX) inhibition .
  • Structural Clustering: Molecular networking () groups compounds with cosine scores >0.8 based on MS/MS fragmentation, suggesting the target compound clusters with triazolopyridazine and thiophene-containing analogues, predicting shared bioactivities (e.g., kinase inhibition) .

Research Findings and Implications

Impact of Substituents on Physicochemical Properties

  • Benzodioxole vs.
  • Thiophene vs. Pyrazole: Thiophene’s electron-rich aromatic system may enhance binding to metalloenzymes (e.g., MMP-9) compared to pyrazole-containing analogues () .

Bioactivity Trends

  • Antimicrobial Activity: Thiophene-methyl triazole derivatives () show MIC values of 8–16 µg/mL against S. aureus, suggesting the target compound’s thiophene substitution could yield comparable efficacy .
  • Anti-Inflammatory Potential: The sulfanyl-acetamide motif in reduces edema by 40–60% at 10 mg/kg, indicating the target compound may require dose optimization for similar effects .

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